Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate
Description
Properties
CAS No. |
828918-61-2 |
|---|---|
Molecular Formula |
C19H28O6 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-O-benzyl 1-O-[2-(2-ethoxyethoxy)ethyl] hexanedioate |
InChI |
InChI=1S/C19H28O6/c1-2-22-12-13-23-14-15-24-18(20)10-6-7-11-19(21)25-16-17-8-4-3-5-9-17/h3-5,8-9H,2,6-7,10-16H2,1H3 |
InChI Key |
KPOPQXHZJHYFNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC(=O)CCCCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate typically involves the esterification of hexanedioic acid with benzyl 2-(2-ethoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form alcohol derivatives, especially at the ester functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable for the development of pharmaceuticals and agrochemicals. For instance, it can be involved in esterification reactions and the formation of derivatives that are crucial for drug development.
Cosmetic Applications
Emollient Properties
The compound is recognized for its emollient properties, making it suitable for use in cosmetic formulations. It can enhance the texture and feel of products such as creams, lotions, and hair conditioners. Its ability to provide a smooth application and improve skin hydration is well-documented in cosmetic chemistry literature .
Stabilizer in Formulations
In addition to its emollient characteristics, this compound acts as a stabilizer in various cosmetic formulations. It helps maintain the consistency and stability of emulsions, which is critical for product efficacy and shelf-life .
Materials Science
Polymer Production
The compound is also utilized in the production of polymers, particularly those requiring flexibility and durability. Its incorporation into polymer matrices can enhance mechanical properties while providing resistance to environmental factors. This makes it suitable for applications in coatings, adhesives, and sealants used in construction and automotive industries .
Case Study: Coating Applications
A study conducted on the use of this compound in coatings demonstrated improved adhesion and durability when applied to metal substrates. The results indicated that coatings containing this compound exhibited superior resistance to corrosion compared to traditional formulations .
Toxicological Profile
Safety Assessments
Research indicates that this compound has a favorable toxicological profile. Studies have shown low oral toxicity levels in animal models, with no significant evidence of carcinogenicity or genotoxicity at low exposure levels . This safety profile supports its continued use in consumer products.
Data Table: Key Properties and Applications
| Property/Application | Details |
|---|---|
| Chemical Structure | C₁₄H₂₄O₅ (this compound) |
| Primary Uses | Organic synthesis, cosmetics, polymer production |
| Emollient Functionality | Enhances texture and hydration in cosmetic formulations |
| Stabilization Role | Maintains consistency in emulsions |
| Toxicological Safety | Low oral toxicity; no significant carcinogenic or genotoxic effects |
Mechanism of Action
The mechanism of action of Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate involves its interaction with various molecular targets, primarily through ester hydrolysis. The compound can be hydrolyzed by esterases, leading to the release of benzyl alcohol and hexanedioic acid derivatives. These hydrolysis products can further participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Methoxybenzoate
- Structure : A simpler ester with a benzoate backbone and methoxy/ethyl substituents.
- Properties: Molecular weight = 180.20 g/mol; soluble in ethanol. Used as a flavoring agent and intermediate in organic synthesis .
- Contrast : Unlike benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate, ethyl 2-methoxybenzoate lacks oligoether chains and the hexanedioate core, limiting its utility in high-molecular-weight polymer systems.
Sodium Bis(2-(2-ethoxyethoxy)ethyl)phosphate (NaDEEP)
- Structure : Sodium salt with dual 2-(2-ethoxyethoxy)ethyl chains.
- Applications : Fluorine-free electrolyte for sodium batteries. Exhibits high ionic conductivity (0.5 mS/cm at 25°C) due to oligoether solvation .
- Contrast : While NaDEEP shares the 2-(2-ethoxyethoxy)ethyl motif, its ionic nature and phosphate core differ from the neutral ester functionality of the target compound.
Bis(2-ethylhexyl)phthalate (DEHP)
- Structure : Phthalate ester with branched alkyl chains.
- Applications : Common plasticizer (e.g., in PVC). Molecular weight = 390.56 g/mol; low volatility.
- Contrast : Hexanedioate esters like the target compound may offer improved biodegradability over phthalates but require validation of plasticizing efficiency and thermal stability .
2-(2-Éthoxyéthoxy)éthanol (DEGEE)
- Structure : Oligoether alcohol with ethoxyethoxy chains.
- Properties : Used as a solvent; moderate toxicity (requires ventilation and skin protection).
- Contrast : The absence of ester groups in DEGEE limits its compatibility with hydrophobic matrices, unlike the target compound’s dual functionality .
Table 1: Key Properties of Analogous Compounds
*Estimated based on structural analogs.
Biological Activity
Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate is an organic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of esters and can exhibit various physiological effects. Understanding its biological activity is crucial for assessing its safety, efficacy, and potential applications in pharmaceuticals and other industries.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula: C₁₄H₂₄O₄
- Molar Mass: 256.34 g/mol
- CAS Number: Not specifically listed but related compounds can be referenced.
Biological Activity Overview
The biological activity of benzyl derivatives, including this compound, has been studied in various contexts, particularly focusing on their metabolism, toxicity, and potential therapeutic effects.
Metabolism
Benzyl derivatives undergo high-capacity enzyme-catalyzed oxidative metabolism in animals, leading to the formation of benzoic acid derivatives that are excreted as glycine conjugates. This metabolic pathway indicates a relatively low risk of accumulation in biological systems .
Toxicity Studies
Toxicological assessments have shown that benzyl derivatives exhibit low oral toxicity in both short-term and long-term studies involving rodents. For instance, studies have indicated no significant evidence of carcinogenicity or mutagenicity in vivo, despite some isolated reports of genotoxic effects in vitro .
Case Studies
Several studies have evaluated the safety and biological effects of benzyl derivatives:
- Long-term Toxicity in Mice:
- Genotoxicity Assessments:
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄O₄ |
| Molar Mass | 256.34 g/mol |
| LD50 (Oral, Rat) | Not specifically available |
| LD50 (Dermal, Rabbit) | Not specifically available |
| Boiling Point | Not specifically available |
| Flash Point | Not specifically available |
Research Findings
Recent findings emphasize the need for further research into the biological activities of benzyl derivatives, particularly regarding their pharmacological potential. The following aspects are noteworthy:
- Antioxidant Activity: Some benzyl compounds have demonstrated antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
- Anti-inflammatory Effects: Preliminary studies suggest that certain benzyl esters may exhibit anti-inflammatory properties, warranting further investigation for therapeutic applications.
Q & A
Q. What are the standard laboratory synthesis methods for Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate?
- Methodological Answer : The compound can be synthesized via esterification between hexanedioic acid (adipic acid) and benzyl alcohol/2-(2-ethoxyethoxy)ethanol derivatives. A typical approach involves:
- Catalysts : Acid catalysts (e.g., sulfuric acid) or enzymatic methods for selective ester formation.
- Reaction Setup : Reflux under anhydrous conditions with stoichiometric control to minimize byproducts.
- Purification : Column chromatography or fractional distillation to isolate the target ester, followed by validation via HPLC or GC-MS .
Q. Which analytical techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm ester linkage and ethoxyethoxy side-chain integrity. Compare chemical shifts with NIST reference data for similar esters .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1740 cm) and ether (C-O-C) vibrations (~1100 cm) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns and UV detection (λ = 210–254 nm), calibrated against certified phthalate standards .
Q. How does the solubility profile of this compound vary across solvents?
- Methodological Answer :
- Polar Solvents : High solubility in ethers (e.g., ethoxydiglycol) and esters due to its ethoxyethoxy groups. Test via shake-flask method with gravimetric analysis .
- Non-Polar Solvents : Limited solubility in hexane or isooctane; assess via saturation concentration studies using EPA Method 8061 protocols .
Advanced Research Questions
Q. How can reaction yield and selectivity be optimized during multi-step synthesis?
- Methodological Answer :
- Stoichiometric Control : Use excess benzyl alcohol to drive esterification, followed by selective protection/deprotection of hydroxyl groups.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or lipases for regioselective ester formation.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. What factors influence hydrolytic stability under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolysis Kinetics : Conduct accelerated degradation studies in buffered solutions (pH 2–12) at 25–60°C. Monitor via HPLC to quantify degradation products (e.g., adipic acid, benzyl alcohol).
- Activation Energy Calculation : Use Arrhenius plots to predict shelf-life under storage conditions .
Q. What computational approaches predict solvation dynamics in electrolyte formulations?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation shells using force fields (e.g., OPLS-AA) to assess interactions with sodium ions, as demonstrated for structurally similar phosphate esters .
- Density Functional Theory (DFT) : Calculate charge distribution and HOMO-LUMO gaps to predict redox stability in battery electrolytes .
Q. How does this compound interact with polymer matrices in material science applications?
- Methodological Answer :
- Thermal Analysis : Use differential scanning calorimetry (DSC) to study glass transition temperature () shifts in polymer blends.
- Rheology : Measure viscosity changes in acrylic formulations to evaluate plasticizing effects, referencing protocols for 2-(2-ethoxyethoxy)ethyl acrylate derivatives .
Key Notes for Experimental Design
- Contradictions in Evidence : While EPA Method 8061 is validated for phthalates, adapt it for hexanedioate esters by adjusting column temperatures and mobile phases.
- Safety Protocols : Follow glove and eyewear standards (NIOSH/EN 166) when handling due to ester sensitization risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
